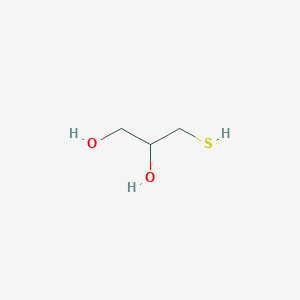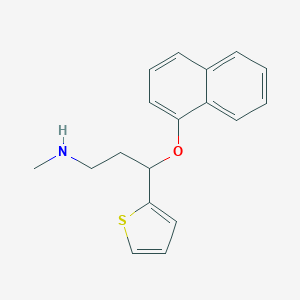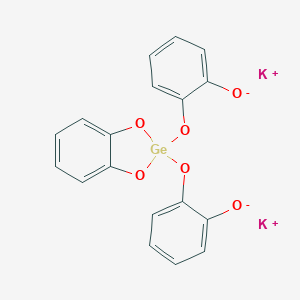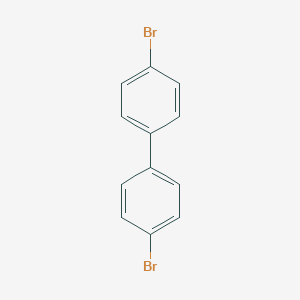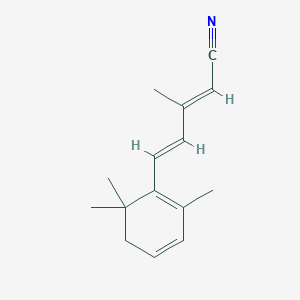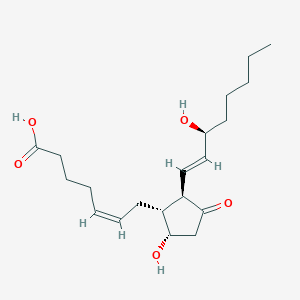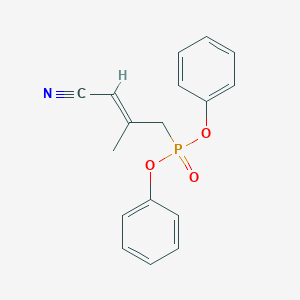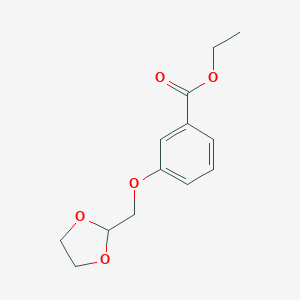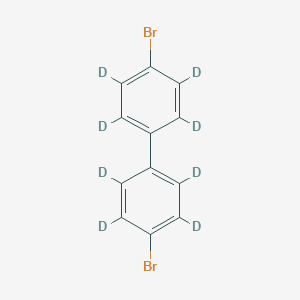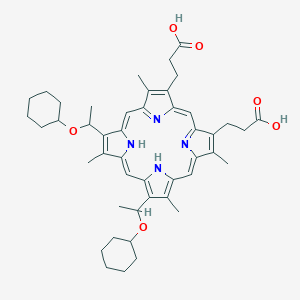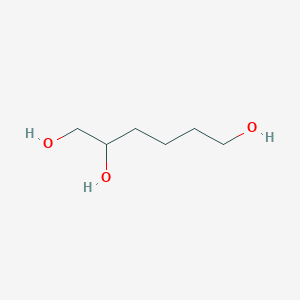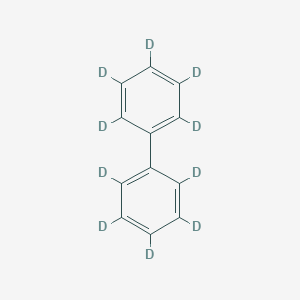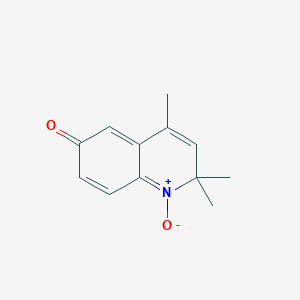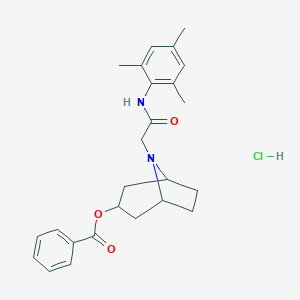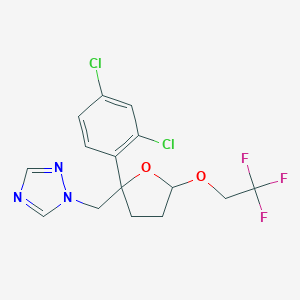
Furconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furconazole is a triazole antifungal drug that is used to treat various fungal infections. It is a member of the azole class of antifungal agents and works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furconazole has been used in both clinical and laboratory settings due to its broad-spectrum antifungal activity and low toxicity.
作用機序
Furconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Ergosterol plays a vital role in maintaining the structural integrity of the fungal cell membrane, and its depletion leads to membrane dysfunction and cell death. Furconazole binds to the enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates that disrupt the fungal cell membrane and ultimately lead to cell death.
生化学的および生理学的効果
Furconazole has been shown to have low toxicity and minimal side effects in both animal and human studies. It is well-tolerated and has a low potential for drug interactions. Furconazole has been shown to have a broad-spectrum antifungal activity, making it effective against a wide range of fungal pathogens. It has also been shown to have a long half-life, which allows for less frequent dosing and improved patient compliance.
実験室実験の利点と制限
Furconazole has several advantages for use in laboratory experiments. It has a broad-spectrum antifungal activity, making it useful for studying a wide range of fungal pathogens. It is also well-tolerated and has a low potential for drug interactions, making it a safe and reliable antifungal agent. However, furconazole has limitations when used in laboratory experiments. Its activity may be affected by the pH of the medium, and it may not be effective against all fungal pathogens.
将来の方向性
There are several future directions for the use of furconazole in scientific research. One area of investigation is the development of new antifungal therapies that target different aspects of fungal growth and metabolism. Another area of research is the study of the effects of furconazole on fungal biofilms and the development of new strategies for treating biofilm-associated infections. Additionally, furconazole could be used to investigate the mechanisms of drug resistance in fungal pathogens and to develop new strategies for overcoming resistance.
合成法
Furconazole can be synthesized using several methods, including the reaction of 2,4-dichlorobenzyl alcohol with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a Lewis acid catalyst. The synthesis of furconazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
Furconazole has been widely used in scientific research to investigate the mechanisms of fungal growth and to develop new antifungal therapies. It has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Furconazole has also been used to study the effects of antifungal agents on fungal biofilms, which are complex communities of microorganisms that are resistant to conventional antifungal therapies.
特性
CAS番号 |
112839-33-5 |
|---|---|
製品名 |
Furconazole |
分子式 |
C15H14Cl2F3N3O2 |
分子量 |
396.2 g/mol |
IUPAC名 |
1-[[2-(2,4-dichlorophenyl)-5-(2,2,2-trifluoroethoxy)oxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H14Cl2F3N3O2/c16-10-1-2-11(12(17)5-10)14(6-23-9-21-8-22-23)4-3-13(25-14)24-7-15(18,19)20/h1-2,5,8-9,13H,3-4,6-7H2 |
InChIキー |
ULCWZQJLFZEXCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
その他のCAS番号 |
112839-33-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



